molecular formula C11H13N3 B3017234 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine CAS No. 1368620-33-0

2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine

Cat. No.: B3017234
CAS No.: 1368620-33-0
M. Wt: 187.246
InChI Key: OMALABKMICUGQR-UHFFFAOYSA-N
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Description

2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine is an organic compound that features both pyridine and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrrole and Pyridine Rings: The final step involves coupling the pyrrole and pyridine rings through a suitable linker, such as an ethanamine group. This can be achieved using a variety of coupling reactions, including the Buchwald-Hartwig amination or the Ullmann reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancers.

    Materials Science: It is explored for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine
  • 2-(pyridin-4-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine
  • 2-(pyridin-3-yl)-2-(1H-indol-2-yl)ethan-1-amine

Uniqueness

2-(pyridin-3-yl)-2-(1H-pyrrol-2-yl)ethan-1-amine is unique due to the specific positioning of the pyridine and pyrrole rings, which can influence its electronic properties and reactivity. This structural arrangement can lead to distinct interactions with biological targets and materials, making it a valuable compound for various applications.

Properties

IUPAC Name

2-pyridin-3-yl-2-(1H-pyrrol-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-10(11-4-2-6-14-11)9-3-1-5-13-8-9/h1-6,8,10,14H,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMALABKMICUGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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